MAN-9 Glycan

Glycan Analytics HPLC Capillary Electrophoresis

Using generic high-mannose glycan standards introduces significant analytical risk due to positional isomerism; misassignment of chromatographic peaks and MS signals can compromise glycan profiling workflows. MAN-9 glycan (Man9GlcNAc2), a monoisomeric oligosaccharide of >90% purity, is the definitive solution. • Provides a single, well-defined peak for unambiguous retention time/migration time calibration in HPLC and CE. • Serves as the authentic substrate for ER α-1,2-mannosidase activity assays and calnexin/calreticulin chaperone binding studies. • Ships at ambient temperature; stable for 5 years at -20°C.

Molecular Formula C70H118N2O56
Molecular Weight 1883.7 g/mol
Cat. No. B1494331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAN-9 Glycan
Molecular FormulaC70H118N2O56
Molecular Weight1883.7 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)NC(=O)C
InChIInChI=1S/C70H118N2O56/c1-14(82)71-27-52(37(92)23(10-80)110-60(27)107)121-61-28(72-15(2)83)53(38(93)24(11-81)111-61)122-65-51(106)54(123-68-59(46(101)35(90)20(7-77)116-68)128-70-58(45(100)34(89)22(9-79)118-70)126-64-50(105)42(97)31(86)18(5-75)114-64)39(94)26(119-65)13-109-67-56(127-69-57(44(99)33(88)21(8-78)117-69)125-63-49(104)41(96)30(85)17(4-74)113-63)47(102)36(91)25(120-67)12-108-66-55(43(98)32(87)19(6-76)115-66)124-62-48(103)40(95)29(84)16(3-73)112-62/h16-70,73-81,84-107H,3-13H2,1-2H3,(H,71,82)(H,72,83)/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52-,53-,54+,55+,56+,57+,58+,59+,60?,61?,62-,63-,64-,65+,66+,67+,68-,69-,70-/m1/s1
InChIKeyFLUNXHWGFSEUEL-FKWYCMHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAN-9 Glycan Overview and Procurement Guide


MAN-9 glycan, systematically named Man9GlcNAc2 (CAS: 71246-55-4), is the largest high-mannose N-linked oligosaccharide in the dolichol-linked precursor pathway, consisting of nine mannose residues linked to a chitobiose core (GlcNAcβ1-4GlcNAc) [1]. It is a critical biosynthetic intermediate that is transferred en bloc to nascent glycoproteins in the endoplasmic reticulum [2]. Commercially, it is available as a highly purified standard (typically >90% purity by HPLC) for use as a qualitative reference in analytical workflows . The monoisomeric nature of Man9GlcNAc2 distinguishes it from smaller high-mannose glycans (Man6-Man8) which exist as multiple positional isomers, a key factor in its utility as a chromatographic standard [3].

Why Generic High-Mannose Standards Are Inadequate


Substituting a generic 'high-mannose' glycan standard for MAN-9 glycan (Man9GlcNAc2) introduces significant analytical risk. The high-mannose N-glycan family comprises a series of oligosaccharides differing by single mannose residues and, critically, by positional isomerism. For example, while Man9GlcNAc2 is monoisomeric, Man8GlcNAc2 exists as at least two distinct isomers with different chromatographic retention times and MS fragmentation patterns [1]. Using an impure mixture or an incorrectly sized glycan standard can lead to misassignment of peaks in HPLC and CE, and incorrect mass identification in MS workflows [2]. Furthermore, the biological processing of Man9GlcNAc2 is uniquely defined; it is the specific substrate for ER α-1,2-mannosidases in most eukaryotes to generate Man8GlcNAc2, and the specific ligand for the calnexin/calreticulin chaperone system when monoglucosylated (Glc1Man9GlcNAc2) [3][4]. A generic substitute cannot fulfill these specific biological or analytical roles, necessitating procurement of a characterized, high-purity MAN-9 glycan standard.

Quantitative Evidence for MAN-9 Glycan Selection


Monoisomeric N-Glycan Precursor for Consistent Chromatography

In chromatographic and electrophoretic separations, the number of positional isomers directly impacts method complexity and reproducibility. Man9GlcNAc2 is a monoisomeric species, whereas smaller high-mannose glycans (Man6, Man7, Man8) exist as multiple isomers [1]. This structural uniqueness is confirmed by capillary electrophoresis (CE) analysis of high-mannose structures from recombinant proteins, which identified exactly one peak for Man9GlcNAc2, compared to two peaks for Man8GlcNAc2 and three peaks for Man10-Man13GlcNAc2 [2]. This makes Man9GlcNAc2 a more reliable and straightforward qualitative standard for establishing retention time and migration time benchmarks.

Glycan Analytics HPLC Capillary Electrophoresis Isomer Separation

Obligate Biosynthetic Precursor for ER Mannosidase I

The processing of N-linked glycans in the endoplasmic reticulum (ER) is species-specific, but Man9GlcNAc2 universally serves as the initial substrate for ER α-1,2-mannosidases. A key comparative study in the fission yeast S. pombe revealed that it completely lacks ER Man9-α-1,2-mannosidase activity. Consequently, Man9GlcNAc2 is the minimum precursor for oligosaccharide elongation in this organism, in stark contrast to S. cerevisiae, where the enzyme converts Man9GlcNAc2 to Man8GlcNAc2, the minimal precursor in that species [1]. This demonstrates that Man9GlcNAc2 is the dedicated entry point for glycan trimming in the ER, a function that smaller high-mannose glycans like Man8GlcNAc2 cannot perform.

Glycobiology ER Processing Enzymology Schizosaccharomyces pombe

High-Affinity Ligand for Calnexin/Calreticulin Chaperones

The calnexin/calreticulin (CNX/CRT) chaperone system is essential for the folding and quality control of newly synthesized glycoproteins in the ER. This system specifically recognizes monoglucosylated N-glycans. A comprehensive binding study demonstrated that both CNX and CRT require the entire Glcα1-3Manα1-2Manα1-2Man structure on the α1-3 branch of the core, which is uniquely present on Glc1Man9GlcNAc2 [1]. The study found that both chaperones exhibit identical relative affinities for this ligand, and that binding is strictly calcium-dependent [1]. The crystal structure of the CRT lectin domain in complex with the Glc1Man3 tetrasaccharide further confirmed the molecular basis of this specific interaction at 1.95 Å resolution [2].

Chaperone Biology Glycoprotein Folding Lectin Binding Quality Control

High Purity for Reliable MS and HPLC Calibration

Commercial MAN-9 glycan standards are supplied with a verified purity of >90% as determined by HPLC, a specification that is critical for its use as a qualitative reference standard in FDA- and EMA-approved assays [1]. In contrast, generic 'high-mannose' glycan pools or mixtures, such as those released from bulk glycoproteins without fractionation, contain a distribution of Man5-Man9 species with varying and undefined purities [2]. A recent study constructing a database of HPLC chromatograms and MSn spectra for high-mannose N-glycans highlights the necessity of using pure, well-characterized standards to avoid misidentification of isomers . The defined purity of MAN-9 glycan allows for accurate quantitation and unambiguous peak assignment in complex biological samples.

Analytical Chemistry Bioprocessing Quality Control Mass Spectrometry

Optimal Application Scenarios for MAN-9 Glycan


Glycoprotein Quality Control and ER Processing

MAN-9 glycan is an essential reagent for studying the early steps of N-linked glycosylation and glycoprotein quality control in the endoplasmic reticulum. Its specific role as the substrate for ER α-1,2-mannosidases and as the precursor for the calnexin/calreticulin ligand (Glc1Man9GlcNAc2) makes it indispensable for in vitro reconstitution of these pathways, enzyme activity assays, and investigating congenital disorders of glycosylation (CDG) [1][2].

HPLC and CE Method Development

As a monoisomeric high-mannose N-glycan of defined purity (>90%), MAN-9 glycan serves as a robust qualitative reference standard for the development and validation of liquid chromatography (LC) and capillary electrophoresis (CE) methods [3]. Its single, well-defined peak is ideal for establishing retention time and migration time benchmarks, assessing column performance, and ensuring system suitability in glycan profiling workflows [4].

Mass Spectrometry Calibration and Isomer Identification

The well-characterized molecular weight (1883.67 g/mol) and MS fragmentation pattern of MAN-9 glycan make it a valuable calibrant and positive control in mass spectrometry-based glycomics [5]. Its inclusion in MSn spectral databases facilitates the rapid and accurate identification of high-mannose isomers in complex biological samples, reducing the risk of misassignment .

Biopharmaceutical Process Analytical Technology

In the manufacturing of biotherapeutics, monitoring high-mannose glycan levels is a critical quality attribute. MAN-9 glycan is a key component of oligomannose reference panels used in FDA- and EMA-approved assays to ensure consistent product quality, assess cell culture performance, and validate glycan labeling protocols .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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